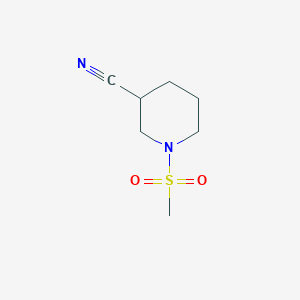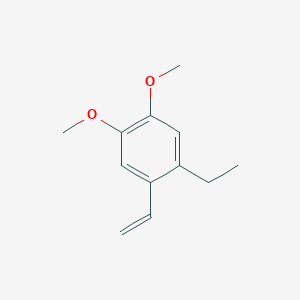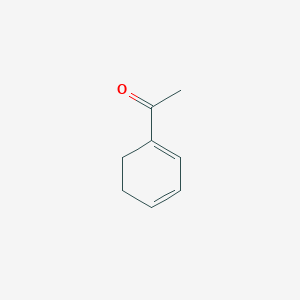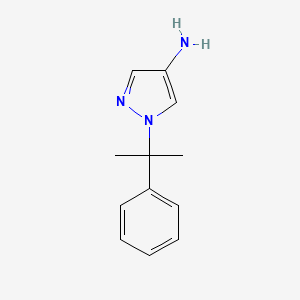
1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylpropan-2-yl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-phenylpropan-2-amine with a suitable pyrazole derivative. One common method includes the use of a Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-phenyl-2-propanol . This intermediate can then be further reacted with a pyrazole derivative under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways . Its effects are mediated through binding to target proteins, altering their activity and leading to physiological responses.
Comparison with Similar Compounds
1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.
1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(2-Phenylpropan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(2-phenylpropan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,10-6-4-3-5-7-10)15-9-11(13)8-14-15/h3-9H,13H2,1-2H3 |
InChI Key |
GBMWNKSTJAJKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745710.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11745713.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11745717.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11745733.png)
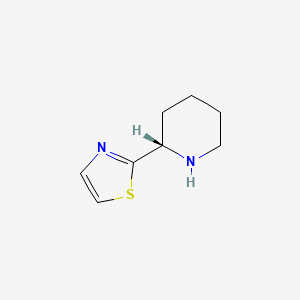
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11745741.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11745743.png)
![1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate](/img/structure/B11745752.png)
![[1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea](/img/structure/B11745754.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11745762.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745763.png)
